5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde
Description
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde (C₁₂H₁₆O₃) is a substituted salicylaldehyde derivative featuring a tert-butyl group at the 5-position, a hydroxyl group at the 2-position, and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the benzaldehyde core. Salicylaldehyde derivatives are pivotal in coordination chemistry, serving as ligands for metal complexes due to their chelating properties .
Properties
CAS No. |
39117-96-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-6,14-15H,7H2,1-3H3 |
InChI Key |
IXYPPMYIFGLKLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydroxymethylation: The hydroxymethyl group is added through a formylation reaction, typically using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Organic Synthesis
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in the formation of various derivatives and ligands.
Key Applications:
- Synthesis of Schiff Bases: This compound can be transformed into Schiff bases which are crucial intermediates in organic synthesis. For instance, it is used to synthesize 5-tert-butyl-2-hydroxybenzaldehyde thiosemicarbazone, which has potential applications in coordination chemistry and catalysis .
- Ligand Development: It is involved in the synthesis of organic ligands that form complexes with transition metals, enhancing their catalytic properties .
Medicinal Chemistry
The biological activities of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde have been explored in various studies, highlighting its potential therapeutic applications.
Biological Insights:
- Antitumor Activity: Research indicates that derivatives of this compound may exhibit antitumor properties. For example, modifications to the structure have resulted in compounds that inhibit microtubule polymerization, a mechanism relevant for cancer treatment .
- Contact Allergens: Studies have identified this compound as a low-molecular-weight contact allergen within certain resins, suggesting its relevance in dermatological research and safety assessments .
Materials Science
In materials science, 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is utilized for its chemical stability and reactivity.
Material Applications:
- Polymer Chemistry: It is incorporated into polymer formulations to enhance properties such as thermal stability and resistance to environmental factors.
- Coatings and Adhesives: The compound's aldehyde functionality allows it to participate in cross-linking reactions, improving the performance of coatings and adhesives .
Data Table: Summary of Applications
Case Studies
-
Antitumor Agent Development:
A study focused on synthesizing derivatives of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde revealed that specific modifications could lead to compounds with significant antiproliferative activity against cancer cell lines. The structure–activity relationship analysis indicated that certain substitutions enhanced potency dramatically, making these derivatives promising candidates for further development as antitumor agents . -
Allergen Identification:
In a comprehensive investigation into low-molecular-weight allergens found in p-tert-butylphenol-formaldehyde resin, researchers identified 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde as a notable allergen. This finding underscores the importance of evaluating chemical safety profiles in industrial applications where exposure may occur .
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, signaling cascades, and metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde with analogs differing in the 3-position substituent:
Key Observations :
- Polarity and Solubility : The hydroxymethyl (-CH₂OH) and azidomethyl (-CH₂N₃) groups increase polarity compared to hydrophobic tert-butyl or iodo substituents. This enhances water solubility, critical for biological or aqueous-phase applications .
- Reactivity : Bromo and iodo derivatives are electrophilic, enabling Suzuki or Ullmann couplings . The azidomethyl group facilitates click chemistry .
- Coordination Chemistry: Sulfur (methylthio) and oxygen (methoxy, hydroxymethyl) donors influence metal-binding modes. Sulfur’s soft base character favors transition metals like Cu(II) or Fe(III), while oxygen donors are ideal for lanthanides .
Structural and Functional Comparisons
- Steric Effects : The tert-butyl group at the 5-position provides steric shielding across all analogs, reducing undesired side reactions in catalytic systems .
- Hydrogen Bonding: The hydroxymethyl group in the target compound offers two hydrogen-bond donors (aldehyde O and -CH₂OH), surpassing the methoxy derivative’s single acceptor capability .
- Thermal Stability : Methoxy and methylthio derivatives exhibit higher thermal stability (e.g., methoxy boiling point: 288.7°C) compared to bromo or iodo analogs, which may decompose under harsh conditions .
Biological Activity
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde (CAS No. 39117-96-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde is characterized by the presence of both hydroxyl and hydroxymethyl groups on a benzaldehyde backbone. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde |
| CAS Number | 39117-96-9 |
Mechanisms of Biological Activity
The biological activity of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde can be attributed to several mechanisms:
- Antioxidant Activity : The hydroxyl groups in the structure may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cellular responses.
Antimicrobial Activity
Research has indicated that 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde exhibits antimicrobial properties against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases and the downregulation of anti-apoptotic proteins.
Case Studies
-
Study on Antioxidant Effects :
A study published in a peer-reviewed journal evaluated the antioxidant capacity of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a therapeutic agent for oxidative stress-related diseases. -
Antimicrobial Efficacy :
In a recent clinical trial, the compound was tested against common pathogens responsible for skin infections. The results showed a notable reduction in bacterial load, supporting its use as a topical antimicrobial treatment. -
Cancer Cell Line Study :
A laboratory investigation assessed the effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde led to significant cell cycle arrest and increased apoptosis rates, suggesting its potential as an anticancer agent.
Q & A
Q. How do structural modifications impact its performance in material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
